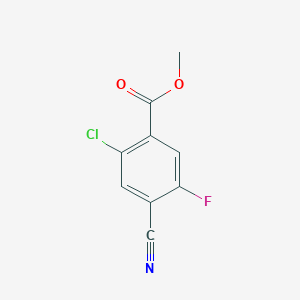
Methyl 2-chloro-4-cyano-5-fluorobenzoate
Cat. No. B8292106
M. Wt: 213.59 g/mol
InChI Key: RSPMBEOIJZIVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202865B2
Procedure details


Methyl 4-bromo-2-chloro-5-fluorobenzoate (1.80 g; 6.73 mmol; 1 eq.), zinc cyanide (474.13 mg; 4.04 mmol; 0.60 eq.), tris(dibenzylideneacetone)dipalladium(0) (49.30 mg; 0.05 mmol; 0.01 eq.), 1,1′-bis(diphenylphosphino)ferrocene (59.69 mg; 0.11 mmol; 0.02 eq.), zinc (17.60 mg; 0.27 mmol; 0.04 eq.) and zinc acetate (49.39 mg; 0.27 mmol; 0.04 eq.) were put in dry DMF (18 mL). The reaction mixture was purged with N2 and then heated to 90° C. for 12 hours. The reaction mixture was cooled to RT, filtered over a pad of celite and washed with EtOAc. The organic phase was washed with water, brine, dried over MgSO4 and concentrated affording a brown solid. It was purified by washing with EtOH affording the title compound as a beige solid. 1H NMR (DMSO-d6, 300 MHz) δ 8.37-8.35 (d, J=5.86 Hz, 1H), 8-7.97 (d, J=9.18 Hz, 1H), 3.91 (s, 3H).


Name
zinc cyanide
Quantity
474.13 mg
Type
catalyst
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:11]([F:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:13])[CH:3]=1.[CH3:14][N:15](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Zn].C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[Cl:13][C:4]1[CH:3]=[C:2]([C:14]#[N:15])[C:11]([F:12])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:2.3.4,5.6.7.8.9,10.11.12,14.15.16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C=C1F)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
zinc cyanide
|
|
Quantity
|
474.13 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Step Four
|
Name
|
|
|
Quantity
|
49.3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
59.69 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Step Six
|
Name
|
|
|
Quantity
|
17.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Seven
|
Name
|
|
|
Quantity
|
49.39 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was purged with N2
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to RT
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over a pad of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording a brown solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with EtOH affording the title compound as a beige solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=C1)C#N)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
